molecular formula C11H9F5O B14073977 1-(3-(Difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one

1-(3-(Difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14073977
M. Wt: 252.18 g/mol
InChI Key: OUQKJRUUGVLROD-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl phenyl sulfone as a precursor, which undergoes a series of reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis platforms to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3-(Difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-(Difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules in a unique manner. These interactions can modulate biological processes and lead to various effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Trifluoromethyl)phenyl)propan-2-one: Lacks the difluoromethyl group, which may result in different chemical and biological properties.

    1-(3-(Difluoromethyl)phenyl)propan-2-one: Lacks the trifluoromethyl group, leading to variations in reactivity and stability.

Uniqueness

1-(3-(Difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which confer distinct chemical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9F5O

Molecular Weight

252.18 g/mol

IUPAC Name

1-[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H9F5O/c1-6(17)2-7-3-8(10(12)13)5-9(4-7)11(14,15)16/h3-5,10H,2H2,1H3

InChI Key

OUQKJRUUGVLROD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)C(F)(F)F)C(F)F

Origin of Product

United States

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